

The Aromaticity of Novel Nitrogen Heterocycles: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 1,2-Dihydrotetrazete

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Practical Assessment of Aromaticity in Emerging Nitrogen-Containing Ring Systems.

This technical guide provides a comprehensive overview of the concept of aromaticity as it applies to novel nitrogen heterocycles, with a particular focus on expanded and N-confused porphyrins. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to assess and understand the aromatic character of these complex molecules. The guide includes detailed experimental protocols for the determination of key aromaticity indices, quantitative data for representative compounds, and a discussion of the relevance of aromaticity to biological activity, particularly in the context of photodynamic therapy.

Introduction to Aromaticity in Nitrogen Heterocycles

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a delocalized π -electron system.^[1] In the realm of nitrogen heterocycles, the incorporation of nitrogen atoms into the ring can significantly influence the electronic structure and, consequently, the aromatic character of the molecule. This, in turn, has profound implications for the compound's reactivity, spectroscopic properties, and biological activity. The study of aromaticity in novel nitrogen heterocycles is a burgeoning field, driven by the potential of these compounds in medicinal chemistry and materials science.^{[2][3]}

Two particularly intriguing classes of novel nitrogen heterocycles are expanded porphyrins and N-confused porphyrins. Expanded porphyrins are synthetic analogues of naturally occurring porphyrins that feature a larger macrocyclic core, leading to unique electronic and coordination properties.[4] N-confused porphyrins are isomers of porphyrins where one of the pyrrolic rings is inverted, resulting in a carbon atom within the core and a nitrogen atom on the periphery.[3] [5][6] The aromaticity of these systems is a subject of intense research, as it deviates significantly from that of simple aromatic hydrocarbons and traditional heterocycles.

Quantitative Assessment of Aromaticity

The aromaticity of a molecule is not a directly observable quantity but is inferred from a variety of experimental and computational methods. Two of the most widely used quantitative indices are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Nucleus-Independent Chemical Shift (NICS)

NICS is a computational method that gauges the magnetic shielding at the center of a ring or at a point above the ring plane.[7] A negative NICS value indicates the presence of a diatropic ring current, which is characteristic of an aromatic system, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. The NICS(1)zz value, which is the zz-component of the shielding tensor calculated 1 Å above the ring plane, is often considered a more reliable indicator of π -aromaticity as it minimizes the influence of σ -electrons.[7]

Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index is a geometry-based measure of aromaticity that evaluates the degree of bond length equalization within a ring.[8] It is calculated based on the deviation of experimental or calculated bond lengths from an optimal value for a fully aromatic system. HOMA values range from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic system, with negative values indicating anti-aromaticity.

Data Presentation: Aromaticity of Expanded and N-Confused Porphyrins

The following tables summarize the calculated NICS(0) and HOMA values for a selection of expanded and N-confused porphyrins, providing a quantitative comparison of their aromatic character.

Table 1: Aromaticity Data for Selected Expanded Porphyrins

Compound	Number of π -electrons	NICS(0) (ppm)	HOMA	Reference
[9]Hexaphyrin(1.1.1.1.1.1)	26	-15.2	0.88	[10]
[11]Hexaphyrin(1.1.1.1.1.1)	28	+12.1	-0.15	[10]
[12]Octaphyrin	34	-13.8	0.85	[13]
Thia-norhexaphyrin	26	-10.5	0.79	[10]

Table 2: Aromaticity Data for Selected N-Confused Porphyrins

Compound	NICS(0) (ppm)	HOMA	Reference
Singly N-confused Porphyrin (N1CP)	-13.8	0.82	[14]
trans-Doubly N-confused Porphyrin (N2CP)	-13.7	0.78	[14]
cis-Doubly N-confused Porphyrin (N2CP)	-11.8	0.71	[14]
Triply N-confused Porphyrin (N3CP)	-11.8	0.65	[14]
Fully N-confused Porphyrin (N4CP)	-13.6	0.58	[14]

Experimental Protocols

This section provides detailed methodologies for the experimental and computational determination of NICS and HOMA values.

Protocol for NICS(1)zz Calculation using NMR Spectroscopy and Computational Chemistry

This protocol outlines the general workflow for the computational determination of NICS(1)zz values, which are typically not directly measured experimentally but are calculated from the computed magnetic shielding tensors.

I. Computational Modeling:

- Structure Optimization:
 - Construct the 3D structure of the novel nitrogen heterocycle using a molecular modeling program.
 - Perform a geometry optimization of the structure using a suitable quantum chemistry software package (e.g., Gaussian, ADF). A common level of theory for this is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).[\[6\]](#)
- Placement of Ghost Atom:
 - Determine the geometric center of the ring for which the NICS value is to be calculated.
 - Place a "ghost" atom (Bq in Gaussian) at a position 1.0 Å directly above the calculated ring center. This ghost atom has no electrons or nucleus but serves as a probe point for the magnetic shielding calculation.[\[7\]](#)
- NMR Calculation:
 - Using the optimized geometry, perform an NMR shielding calculation using the GIAO (Gauge-Including Atomic Orbital) method. This is a standard feature in most quantum chemistry packages.[\[15\]](#)

- The output of this calculation will provide the magnetic shielding tensor for all atoms, including the ghost atom.

II. Data Analysis:

- Extract Shielding Tensor:
 - Locate the shielding tensor for the ghost atom in the output file of the NMR calculation. The tensor is a 3x3 matrix.
- Identify the zz-component:
 - The NICS(1)zz value is the component of the shielding tensor that is perpendicular to the plane of the ring. Depending on the orientation of the molecule in the calculation, this may correspond to the zz-component of the tensor.
- Determine NICS(1)zz:
 - The NICS value is defined as the negative of the calculated shielding value. Therefore, $\text{NICS}(1)_{zz} = -(\text{Shielding})_{zz}$.^[7]



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Workflow for NICS(1)zz Calculation.

Protocol for HOMA Calculation from Single Crystal X-ray Data

This protocol describes the procedure for calculating the HOMA index from a Crystallographic Information File (CIF) obtained from single-crystal X-ray diffraction.

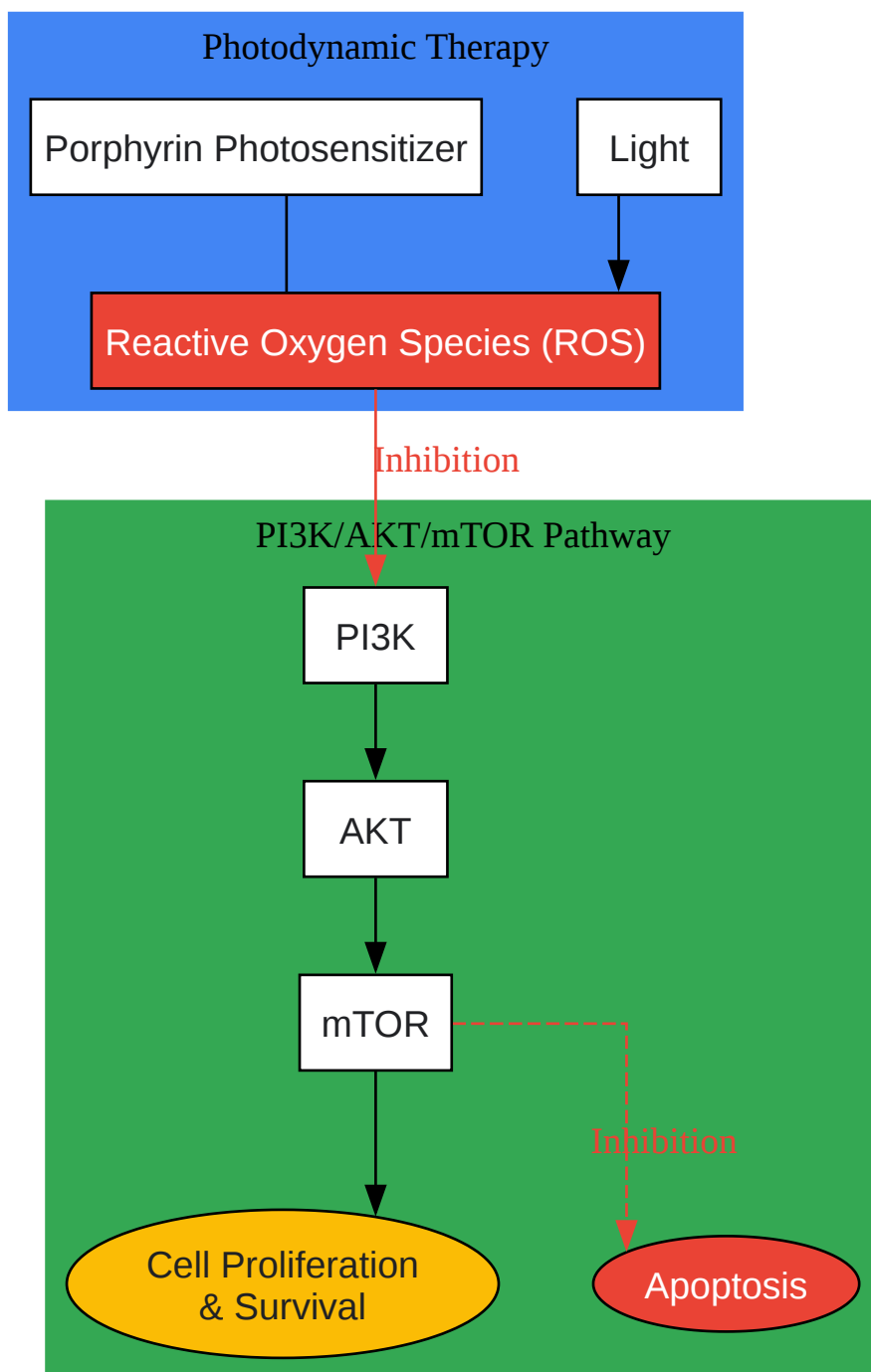
I. Data Acquisition and Refinement:

- Single Crystal X-ray Diffraction:
 - Obtain a suitable single crystal of the novel nitrogen heterocycle.
 - Collect X-ray diffraction data using a single-crystal X-ray diffractometer.[\[16\]](#)[\[17\]](#)
 - Process the raw diffraction data to obtain a list of reflection intensities.
- Structure Solution and Refinement:
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial atomic model.
 - Refine the atomic coordinates and displacement parameters against the experimental data to obtain a final, high-quality crystal structure. The output of this process is typically a CIF file.[\[17\]](#)

II. HOMA Calculation using PLATON:

- Software Installation:
 - Ensure that the PLATON software package for crystallographic calculations is installed on your system.[\[14\]](#)
- Input File Preparation:
 - Have the final CIF file of the refined crystal structure ready. This file contains all the necessary crystallographic information, including atomic coordinates and unit cell parameters.
- Running PLATON:
 - Launch PLATON from the command line, providing the CIF file as input.
 - The PLATON program will read the crystallographic data from the CIF file.

- HOMA Calculation Command:
 - Within the PLATON interface, use the appropriate command to calculate geometric parameters, which includes the HOMA index. This is often part of a general geometry calculation command.
- Output Analysis:
 - The PLATON output will provide a detailed geometric analysis of the molecule, including the calculated HOMA value for the specified ring system.



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